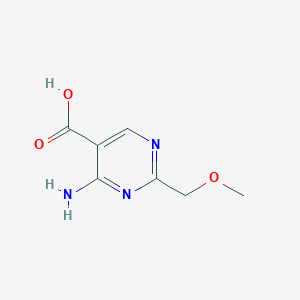

4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid

Description

Historical Context of Pyrimidine Chemistry

The historical development of pyrimidine chemistry traces its origins to the early 19th century, establishing a foundation upon which compounds like 4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid have emerged as sophisticated synthetic targets. The term pyrimidine itself dates back to 1884 when Pinner coined this designation from a combination of the words pyridine and amidine due to the structural similarity to those compounds. This nomenclatural decision reflected the early recognition of the unique chemical properties inherent in the six-membered heterocyclic ring system containing nitrogen atoms at positions 1 and 3.

The first significant milestone in pyrimidine chemistry occurred in 1818 when Brugnatelli isolated alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione) by oxidizing uric acid with nitric acid. This discovery marked the beginning of systematic investigations into pyrimidine derivatives and their chemical behavior. The systematic study of pyrimidines began with Pinner's work in 1884, who synthesized derivatives by condensing ethyl acetoacetate with amidines, establishing fundamental synthetic methodologies that continue to influence modern approaches.

Although pyrimidine derivatives such as alloxan were known in the early 19th century, a laboratory synthesis of pyrimidine itself was not achieved until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. The parent compound pyrimidine was first prepared by Gabriel and Colman in 1900, through conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. These early synthetic achievements laid the groundwork for the sophisticated substitution patterns observed in contemporary compounds like this compound.

Since these initial investigations, hundreds of pyrimidine-containing compounds have been discovered and synthesized, with numerous modifications upon this scaffold reflecting its relative importance in nature and synthetic chemistry. The evolution from simple pyrimidine derivatives to complex structures incorporating multiple functional groups demonstrates the remarkable versatility of this heterocyclic system. The historical progression from basic pyrimidine synthesis to the current state of the art, exemplified by compounds such as this compound, illustrates the continuous expansion of chemical knowledge and synthetic capabilities within this field.

Significance in Heterocyclic Chemistry

Pyrimidine compounds occupy a central position in heterocyclic chemistry, representing one of the three diazines alongside pyrazine and pyridazine, with nitrogen atoms positioned at the 1 and 3 positions of the six-membered ring. The significance of pyrimidine derivatives in heterocyclic chemistry extends far beyond their structural novelty, encompassing fundamental roles in biological systems and synthetic applications. Pyrimidines constitute an important class of natural and synthetic compounds exhibiting diverse useful biological activities that hold attractive potential for clinical translation as therapeutic agents.

The most commonly recognized pyrimidines are the nucleotide bases cytosine, thymine, and uracil, which serve as fundamental building blocks of deoxyribonucleic acid and ribonucleic acid. This ubiquitous presence in genetic material underscores the fundamental importance of the pyrimidine scaffold in biological systems. Three nucleobases found in nucleic acids, namely cytosine, thymine, and uracil, are pyrimidine derivatives, with cytosine and thymine in deoxyribonucleic acid and cytosine and uracil in ribonucleic acid.

The structural characteristics of pyrimidine contribute to its significance in heterocyclic chemistry through unique bonding patterns and symmetry properties. Pyrimidine has one axis of symmetry about the 2-5 axis and exhibits three different pairs of bond lengths and four different bond angles. Consequently, in proton and carbon-13 nuclear magnetic resonance spectra, the proton and carbon-13 nuclei are found at three different chemical shifts, providing distinct spectroscopic signatures that facilitate structural characterization and analysis.

Compounds like this compound exemplify the sophisticated substitution patterns achievable within the pyrimidine framework, incorporating amino, methoxymethyl, and carboxylic acid functional groups that confer unique chemical properties and reactivity profiles. The heterocyclic nature of pyrimidines, combined with their aromatic character, provides a stable yet reactive platform for chemical modifications and functional group manipulations that enable the synthesis of complex molecular architectures.

Current Research Landscape

The contemporary research landscape surrounding pyrimidine derivatives reflects an intensifying focus on developing sophisticated compounds with enhanced biological activities and synthetic utility. Current investigations demonstrate that heterocyclic compounds bearing the pyrimidine core are of tremendous interest as they constitute an important class of natural and synthetic compounds exhibiting diverse useful biological activities. The landscape of approved drugs presently marketed incorporating the pyrimidine scaffold continues to evolve in number and diversity, driving continued research interest in this chemical class.

Recent research developments have revealed that compounds structurally related to this compound demonstrate significant potential in various therapeutic applications. Using high-throughput screening approaches, researchers have discovered new pyrimidine-based inhibitors with enhanced potency and bioavailability characteristics. These investigations have led to the identification of pyrimidine amide compounds that exhibit double-digit nanomolar potency levels, representing substantial improvements over earlier chemical series.

The current research trajectory emphasizes structure-based design approaches for optimizing pyrimidine derivatives, with particular attention to improving biochemical potency while addressing pharmaceutical properties such as permeability and bioavailability. These efforts have culminated in the development of compounds that display favorable pharmacokinetic profiles and demonstrate dose-dependent biological activities in relevant experimental models.

Contemporary synthetic methodologies for pyrimidine derivatives have expanded significantly, with most synthetic pathways relying on carbonyl compound and amine condensation reactions. Complementary strategies utilizing cross-coupling chemistry to add substituents to activated heterocycles provide additional synthetic flexibility for accessing complex pyrimidine structures. The synthesis of compounds like this compound benefits from these advanced synthetic approaches, enabling precise control over substitution patterns and functional group incorporation.

There is a tremendous surge in discovery of new targets across many diseases, especially those involving emerging resistance to clinically used battery of drugs. Pyrimidine scaffolds continue to be explored, expanding their chemical space portfolio in efforts to find novel drugs impacting these targets. This research environment creates significant opportunities for compounds like this compound to serve as starting points for medicinal chemistry optimization campaigns.

Nomenclature and Classification

The systematic nomenclature and classification of this compound follows established conventions for pyrimidine derivatives while accommodating the specific substitution pattern present in this compound. The nomenclature of pyrimidines follows straightforward principles, although tautomeric hydroxyl groups can yield complications since they exist primarily in the cyclic amide form. The International Union of Pure and Applied Chemistry name for this compound precisely describes each substituent and its position on the pyrimidine ring system.

The compound belongs to the broader classification of pyrimidine derivatives, specifically representing a trisubstituted pyrimidine with distinct functional groups at three positions. The amino group at position 4 classifies this compound among aminopyrimidines, while the carboxylic acid group at position 5 places it within the category of pyrimidinecarboxylic acids. The methoxymethyl substituent at position 2 adds an additional layer of structural complexity and influences the compound's chemical and physical properties.

The systematic classification of this compound within chemical databases utilizes multiple identifier systems to ensure precise identification and retrieval. The Chemical Abstract Service registry number 1603462-19-6 provides a unique identifier that distinguishes this specific compound from structurally related pyrimidine derivatives. The Simplified Molecular Input Line Entry System notation COCc1ncc(c(n1)N)C(=O)O encodes the complete molecular structure in a computer-readable format that facilitates database searches and chemical informatics applications.

Structurally related compounds include other pyrimidinecarboxylic acid derivatives such as 2-Amino-4-(methoxymethyl)-5-pyrimidinecarboxylic acid and 6-(Methoxymethyl)pyrimidine-4-carboxylic acid, which share common structural features while differing in substitution patterns. These relationships highlight the systematic nature of pyrimidine nomenclature and the ability to precisely distinguish between closely related chemical structures through systematic naming conventions.

Properties

IUPAC Name |

4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-13-3-5-9-2-4(7(11)12)6(8)10-5/h2H,3H2,1H3,(H,11,12)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESPMWDQWSDHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=C(C(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(methoxymethyl)pyrimidine-5-carboxylic acid with ammonia or an amine source under appropriate conditions to introduce the amino group at the fourth position. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to interact with enzymes involved in nucleic acid synthesis, making it a candidate for drug development targeting infections and cancers.

Case Study: Enzyme Inhibition

Research has demonstrated that this compound can inhibit key enzymes such as dihydrofolate reductase and thymidylate synthase, which are essential for DNA synthesis. For instance, studies show that structurally similar compounds exhibit IC50 values ranging from 0.87 to 12.91 μM against cancer cell lines such as MCF-7, indicating potential anticancer properties .

Biological Studies

The compound is utilized in enzyme interaction studies to elucidate metabolic pathways involving pyrimidines. Its ability to inhibit enzyme activity positions it as a valuable tool for probing biochemical processes.

Antimicrobial Activity

Research indicates notable antimicrobial properties against various bacterial strains. For example, studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

Materials Science

In materials science, this compound is explored for developing novel materials with specific electronic or optical properties. Its unique structure may enable the creation of advanced materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key pyrimidine-5-carboxylic acid derivatives and their substituents:

*Calculated based on formula C₇H₉N₃O₃.

Key Observations :

- Electron-Withdrawing Groups (e.g., -CF₃) : Enhance acidity of the carboxylic acid and may improve binding in enzyme-active sites .

- Ether vs. Thioether Groups : Methoxymethyl (-CH₂OCH₃) offers greater oxidation stability compared to thioethers (-S-R), which are prone to oxidation but may enhance nucleophilic displacement reactivity .

- Steric Effects : Bulky groups like -CF₃ or -CH₂OCH₃ can hinder crystallinity, affecting solubility and synthetic scalability .

Physicochemical Properties

- Solubility : The methoxymethyl group’s polarity may enhance water solubility compared to methyl or trifluoromethyl analogs.

- Stability : Thioether-containing analogs (e.g., -S-CH₂CH₃) require storage at 2–8°C to prevent oxidation, while ether derivatives (e.g., -CH₂OCH₃) are more stable .

- Purity: Commercial analogs like 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid are available at ≥95% purity, reflecting optimized synthetic routes .

Biological Activity

4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H9N3O3

- CAS Number : [14639222]

Structural Features

- The presence of an amino group and a carboxylic acid group contributes to its biological activity.

- The methoxymethyl substituent enhances solubility and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated a series of pyrimidine derivatives for their ability to inhibit bacterial growth, focusing on their interaction with essential enzymes involved in bacterial metabolism. The compound demonstrated effective inhibition against various strains, suggesting its potential as an antibacterial agent .

Anticancer Properties

The compound has also been investigated for its anticancer activities. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound can effectively halt the proliferation of cancer cells. Studies have shown that it inhibits CDK2 and CDK4, which are frequently upregulated in tumors .

Efficacy in Cancer Models

In vitro studies have reported IC50 values for this compound ranging from 0.87 to 12.91 μM against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. These values indicate a higher potency compared to standard chemotherapeutics like 5-Fluorouracil .

The primary mechanism through which this compound exerts its biological effects involves:

- Inhibition of Cyclin-Dependent Kinases : By binding to CDKs, it prevents their activation, leading to cell cycle arrest.

- Induction of Apoptosis : The compound has been shown to increase caspase activity in treated cells, promoting programmed cell death .

Study on Antibacterial Activity

A notable study published in PMC evaluated the antibacterial efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of Burkholderia pseudomallei, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Cancer Research Trials

In another study focusing on cancer treatment, researchers tested the effects of this compound on human breast cancer cell lines. The findings demonstrated significant growth inhibition and increased apoptosis rates compared to untreated controls, highlighting its potential as a candidate for further development in oncology .

Q & A

Q. What are the optimized synthetic routes for 4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways, starting with pyrimidine precursors. Key steps include:

- Cyclization : Formation of the pyrimidine ring using precursors like substituted pyrimidine carboxylic acids under controlled ammonia/amine conditions to introduce the amino group at the 4-position .

- Substitution : Introducing the methoxymethyl group at the 2-position via nucleophilic substitution with methoxymethyl chloride or similar alkylating agents in the presence of a base (e.g., K₂CO₃) .

- Optimization : Reaction temperature (50–100°C) and solvent choice (ethanol/water mixtures) are critical for minimizing side products. Catalysts like Pd/C may enhance selectivity during reduction steps .

Q. How can the structural and functional group features of this compound be characterized?

- Spectroscopy :

- NMR : and NMR identify the methoxymethyl (–OCH₃) and carboxylic acid (–COOH) groups. The amino (–NH₂) proton appears as a broad singlet near δ 6.5–7.0 ppm .

- IR : Stretching vibrations for –NH₂ (~3350 cm⁻¹), –COOH (~1700 cm⁻¹), and C–O–C (~1100 cm⁻¹) confirm functional groups .

- X-ray crystallography : Resolves spatial arrangement, particularly the orientation of the methoxymethyl group relative to the pyrimidine ring .

Q. What preliminary biological screening methods are suitable for assessing its activity?

- Enzyme inhibition assays : Test binding to targets like dihydrofolate reductase (DHFR) using kinetic assays (IC₅₀ determination) .

- Cell-based studies : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare with analogs like 4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid to assess substituent effects .

Advanced Research Questions

Q. How does the methoxymethyl group at the 2-position influence solubility and target binding compared to other substituents?

- Solubility : The methoxymethyl group enhances hydrophilicity compared to methylthio (–SCH₃) analogs but reduces it relative to hydroxymethyl (–CH₂OH) derivatives. This balance is critical for bioavailability .

- Binding interactions : Molecular docking studies suggest the methoxy oxygen forms hydrogen bonds with active-site residues (e.g., in thymidylate synthase), improving binding affinity over non-polar substituents .

Q. What strategies resolve synthetic challenges, such as regioselectivity in substitution reactions?

- Protecting groups : Temporarily block the amino group during methoxymethylation to prevent unwanted side reactions .

- Flow chemistry : Continuous flow reactors improve control over reaction parameters (e.g., residence time), enhancing regioselectivity .

Q. How do metal coordination modes (e.g., with Cu²⁺ or Mn²⁺) affect its stability and bioactivity?

- Coordination studies : X-ray diffraction of metal complexes reveals that carboxylate groups bind metals via bidentate or monodentate modes, influencing thermal stability. For example, pyrimidine-5-carboxylate complexes decompose at higher temperatures than pyrimidine-2-carboxylates .

- Bioactivity : Copper complexes may exhibit antioxidant activity via superoxide dismutase (SOD)-like mechanisms, but activity varies with carboxylate positioning .

Q. How can computational methods (e.g., DFT, molecular dynamics) predict its reactivity and interaction profiles?

- DFT calculations : Model electronic transitions (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .

- Molecular dynamics : Simulate binding to biological targets (e.g., kinases) to prioritize derivatives for synthesis .

Data Contradiction Analysis

Q. Why do studies report conflicting results on its thermal stability and bioactivity?

- Thermal stability : Variations arise from metal coordination (e.g., Mn²⁺ vs. Cu²⁺) and solvent molecules in crystal lattices. Pyrimidine-5-carboxylate complexes with fewer solvent molecules show higher stability .

- Bioactivity : Discrepancies in enzyme inhibition may stem from assay conditions (pH, ionic strength). Standardizing buffer systems and validating with orthogonal assays (e.g., SPR) is recommended .

Comparative Analysis

Q. How does its structure-activity relationship (SAR) differ from analogs like 4-Amino-2-methylpyrimidine-5-carboxylic acid?

- Methoxymethyl vs. methyl : The –OCH₃ group increases polarity, improving solubility and enabling hydrogen bonding, whereas –CH₃ enhances lipophilicity for membrane penetration .

- Activity : In anticancer assays, methoxymethyl derivatives show higher selectivity indices than methyl analogs due to reduced off-target interactions .

Methodological Recommendations

Q. What techniques optimize the compound’s purity for crystallography?

- Recrystallization : Use ethanol/water mixtures at controlled cooling rates.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >98% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.